molecular formula C14H14N4O4S B2481832 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 460726-71-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2481832
CAS No.: 460726-71-0
M. Wt: 334.35
InChI Key: PSHUHPSJEXICND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H14N4O4S and its molecular weight is 334.35. The purity is usually 95%.
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Scientific Research Applications

1. Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide analogs have been studied for their potential as PI3K/mTOR inhibitors. These inhibitors have applications in cancer therapy, as they target key signaling pathways involved in cell growth and survival (Stec et al., 2011).

2. Anthelmintic Activity

Compounds structurally related to this compound have been evaluated for their anthelmintic activity. They show promise as agents against parasitic worms, with some compounds displaying activity comparable to standard drugs like Albendazole (Kumar & Sahoo, 2014).

3. Synthesis of Benzodifuranyl and Other Derivatives

Derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown inhibitory activity on cyclooxygenase enzymes, suggesting potential applications in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

4. Monoamine Oxidase Inhibition

Some analogs of this compound have been identified as monoamine oxidase inhibitors. These inhibitors have applications in treating psychiatric and neurodegenerative disorders by regulating neurotransmitter levels (Wouters, Evrard, & Durant, 1994).

5. Antimalarial and Antiviral Applications

This compound and its derivatives have been studied for their potential as antimalarial and antiviral agents. They have shown efficacy in computational models against targets like Plasmepsin-1 and Plasmepsin-2, which are important in the life cycle of malaria-causing parasites. Additionally, their activity against SARS-CoV-2 main protease and Spike Glycoprotein suggests potential applications in COVID-19 treatment (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-13(20)16-14(18-17-8)23-6-12(19)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUHPSJEXICND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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